- Size-Induced Inversion of Selectivity in the Acylation of 1,2-DiolsChemistry - A European Journal, 2021, 27(72), 18084-18092,
Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)

Methyl 2-hydroxy-1-naphthoate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 2-hydroxy-1-naphthoate
- 2-Hydroxy-1-naphthoic acid methyl ester
- methyl 2-hydroxynaphthalene-1-carboxylate
- Methyl-2-hydroxy-1-naphthalene carboxylate
- Methyl 2-hydroxynaphthalenecarboxylate
- 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
- 2-Hydroxy-1-carbomethoxynaphthalene
- 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthalenecarboxylate
- DTXSID80344651
- Q63409393
- 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
- 2-Hydroxy-naphthoic acid, methyl ester
- AC-24990
- CS-0097856
- AKOS002945292
- AS-7015
- 947-65-9
- Oprea1_467520
- SY021463
- 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
- Methyl 2-hydroxy-1-naphthoate #
- SCHEMBL1638703
- DB-057529
- MFCD00454146
-
- MDL: MFCD00454146
- Renchi: 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
- Clave inchi: LEENMPKUUNPLHM-UHFFFAOYSA-N
- Sonrisas: O=C(C1C2C(=CC=CC=2)C=CC=1O)OC
Atributos calculados
- Calidad precisa: 202.06300
- Masa isotópica única: 202.062994
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 239
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.2
- Superficie del Polo topológico: 46.5
- Recuento de constructos de variantes mutuas: 4
- Carga superficial: 0
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 80 ºC
- Punto de ebullición: 330.5℃/760mmHg
- Punto de inflamación: 142.5°C
- índice de refracción: 1.642
- Disolución: Very slightly soluble (0.12 g/l) (25 º C),
- PSA: 46.53000
- Logp: 2.33200
- Disolución: Not determined
Methyl 2-hydroxy-1-naphthoate Información de Seguridad
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36/37/39
- Términos de riesgo:R36/37/38
Methyl 2-hydroxy-1-naphthoate Datos Aduaneros
- Código HS:2918290000
- Datos Aduaneros:
China Customs Code:
2918290000Overview:
2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
Methyl 2-hydroxy-1-naphthoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168496-25g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 98% | 25g |
¥2149.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168496-1g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 98% | 1g |
¥132.00 | 2024-04-24 | |
Apollo Scientific | OR16006-25g |
Methyl 2-hydroxynaphthalene-1-carboxylate |
947-65-9 | 98% | 25g |
£389.00 | 2025-02-19 | |
Chemenu | CM141316-5g |
Methyl-2-hydroxy-1-naphthalene carboxylate |
947-65-9 | 95% | 5g |
$122 | 2021-08-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M71820-1g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 1g |
¥106.0 | 2024-07-19 | |
eNovation Chemicals LLC | D911921-25g |
Methyl 2-Hydroxy-1-naphthoate |
947-65-9 | 95% | 25g |
$565 | 2023-08-31 | |
Ambeed | A223222-10g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 10g |
$135.0 | 2024-05-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF941-5g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95+% | 5g |
988.0CNY | 2021-07-14 | |
Chemenu | CM141316-5g |
Methyl-2-hydroxy-1-naphthalene carboxylate |
947-65-9 | 95% | 5g |
$*** | 2023-05-29 | |
Ambeed | A223222-5g |
Methyl 2-hydroxy-1-naphthoate |
947-65-9 | 95% | 5g |
$68.0 | 2024-05-28 |
Methyl 2-hydroxy-1-naphthoate Métodos de producción
Synthetic Routes 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Synthetic Routes 2
- Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoatesAsian Journal of Organic Chemistry, 2021, 10(3), 674-678,
Synthetic Routes 3
1.2 Reagents: Water ; rt
- Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acidJournal of Medicinal Chemistry, 2017, 60(1), 441-457,
Synthetic Routes 4
1.2 Solvents: Benzene
- Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) saltsSynthesis, 1990, (2), 142-4,
Synthetic Routes 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary AlcoholsJournal of Organic Chemistry, 2021, 86(4), 3456-3489,
Synthetic Routes 6
- Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1)Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751,
Synthetic Routes 7
1.2 Reagents: Water ; rt
- Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer PathwayJournal of Organic Chemistry, 2019, 84(16), 9869-9896,
Synthetic Routes 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic IodanesChemistry - A European Journal, 2017, 23(54), 13309-13313,
Synthetic Routes 9
- The naphth[1,2-d]isoxazolium cation reactions with nucleophilic speciesJournal of the Indian Chemical Society, 1987, 64(8), 483-5,
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
- Aromatic hydroxycarboxylic acid alkyl esters, Federal Republic of Germany, , ,
Synthetic Routes 13
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 30 min, rt
- Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acidsJournal of Organic Chemistry, 2006, 71(9), 3364-3374,
Synthetic Routes 14
1.2 Solvents: Tetrahydrofuran
- Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocolJournal of Organic Chemistry, 1999, 64(21), 8014-8017,
Synthetic Routes 15
- Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 16
- Preparation of HIV protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 17
Synthetic Routes 18
- Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interestJournal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648,
Synthetic Routes 19
Synthetic Routes 20
Methyl 2-hydroxy-1-naphthoate Raw materials
- Benzenepentanoic acid, b-oxo-, methyl ester
- 2-Hydroxy-1-naphthoic acid
- Borate(1-),tetrafluoro-
- naphthalen-2-ol
Methyl 2-hydroxy-1-naphthoate Preparation Products
Methyl 2-hydroxy-1-naphthoate Literatura relevante
-
Jayaraman Dhineshkumar,Prasanjit Samaddar,Kandikere Ramaiah Prabhu Chem. Commun. 2016 52 11084
-
Petr ?těpni?ka Chem. Soc. Rev. 2012 41 4273
-
Annemarie McCarthy,Albert A. Ruth Phys. Chem. Chem. Phys. 2011 13 7485
-
Wangsheng Sun,Guofeng Li,Liang Hong,Rui Wang Org. Biomol. Chem. 2016 14 2164
-
Qing-Xia Zhang,Jia-Hao Xie,Qing Gu,Shu-Li You Chem. Commun. 2023 59 3590
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